molecular formula C25H30N2O3 B12571325 1-(3-Amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol

1-(3-Amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol

Cat. No.: B12571325
M. Wt: 406.5 g/mol
InChI Key: SFADXYACQOYZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino, benzyloxy, and methoxy functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxy and methoxy substituted phenyl rings, followed by the introduction of the amino group through reductive amination or other suitable methods. The final step involves coupling these intermediates under specific reaction conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH adjustments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its functional groups make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for various industrial processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Hydroxyphenyl)propan-2-yl)amino)ethanol
  • ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methylphenyl)propan-2-yl)amino)ethanol
  • ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Ethoxyphenyl)propan-2-yl)amino)ethanol

Uniqueness

What sets ®-1-(3-Amino-4-(benzyloxy)phenyl)-2-((®-1-(4-Methoxyphenyl)propan-2-yl)amino)ethanol apart from similar compounds is its specific combination of functional groups. The presence of the benzyloxy and methoxy groups, along with the amino group, provides unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.

Properties

IUPAC Name

1-(3-amino-4-phenylmethoxyphenyl)-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-18(14-19-8-11-22(29-2)12-9-19)27-16-24(28)21-10-13-25(23(26)15-21)30-17-20-6-4-3-5-7-20/h3-13,15,18,24,27-28H,14,16-17,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFADXYACQOYZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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